molecular formula C8H10F3N3O B13204339 3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B13204339
M. Wt: 221.18 g/mol
InChI Key: WPZLYGHBXCKPEE-UHFFFAOYSA-N
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Description

3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a pyrrolidine ring, a trifluoromethyl group, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.

    Construction of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to achieve high purity and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the trifluoromethyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(trifluoromethyl)pyrazole: Shares the trifluoromethyl group but differs in the ring structure.

    3-Methyl-5-(trifluoromethyl)pyridine: Similar trifluoromethyl group but with a pyridine ring.

    3-Methyl-5-(trifluoromethyl)indole: Contains an indole ring instead of an oxadiazole ring.

Uniqueness

3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is unique due to its combination of a pyrrolidine ring, trifluoromethyl group, and oxadiazole ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C8H10F3N3O

Molecular Weight

221.18 g/mol

IUPAC Name

3-methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C8H10F3N3O/c1-5-13-6(15-14-5)7(8(9,10)11)2-3-12-4-7/h12H,2-4H2,1H3

InChI Key

WPZLYGHBXCKPEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2(CCNC2)C(F)(F)F

Origin of Product

United States

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